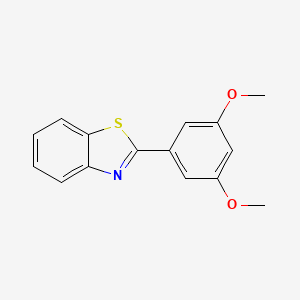![molecular formula C26H35N7O2 B1176822 4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one CAS No. 150172-27-3](/img/structure/B1176822.png)
4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one is a natural product found in Streptomyces griseus with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
One-Pot Synthesis Applications : The compound has been utilized in one-pot synthesis reactions. For instance, a related compound, 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, was synthesized using a one-pot reaction, representing an improvement over multi-step processes (Jilani, 2007).
Ring Transformation Reactions : The compound is used in ring transformation reactions to create novel synthons. For example, 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one was synthesized from similar pyran-2-ones and used to create terphenyls in a single step (Ram & Goel, 1996).
Regiospecific Synthesis : The compound has been used in the regiospecific synthesis of dibenzophospholes, a key step in creating complex organic molecules (Cornforth & Robertson, 1987).
Total Synthesis of Natural Products : It has been employed in the total synthesis of natural products like aureothin and N-acetylaureothamine, highlighting its utility in complex organic synthesis (Jacobsen, Moses, Adlington, & Baldwin, 2005).
Crystal Structure and Material Science
Crystal Structure Analysis : The compound's derivatives have been analyzed for their crystal structures, which is crucial for understanding material properties. An example is the analysis of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one (Inglebert, Kamalraja, Sethusankar, & Perumal, 2014).
Optical Material Synthesis : Synthesized derivatives have been used in creating extended π-conjugated organic materials, demonstrating potential in photonic applications (Antony et al., 2019).
Molecular Diversity and Novel Compounds
Molecular Diversity in Reactions : The compound's reactions with different substrates show a fascinating molecular diversity, yielding various polysubstituted derivatives. This diversity is valuable for developing new pharmaceuticals and materials (Sun, Zhu, Gong, & Yan, 2013).
Discovery of New Compounds : Research on similar pyran-2-one derivatives has led to the discovery of new compounds with potential biological activities, such as from endophytic fungi (Lu et al., 2009).
Other Applications
Corrosion Inhibition : Pyrazolo-pyridine derivatives synthesized from similar pyran-2-ones have been studied as corrosion inhibitors, useful in industrial processes (Dohare et al., 2018).
Spectral and Fluorescence Studies : The compound's derivatives have been the subject of spectral and fluorescence studies, indicating their potential in developing fluorescence probes and sensors (Krasnaya, Smirnova, Tatikolov, & Kuz’min, 1999).
Eigenschaften
CAS-Nummer |
150172-27-3 |
|---|---|
Produktname |
4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one |
Molekularformel |
C26H35N7O2 |
Molekulargewicht |
0 |
IUPAC-Name |
4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one |
InChI |
InChI=1S/C19H19NO5/c1-12(11-15-6-8-16(9-7-15)20(22)23)5-10-17-13(2)18(24-4)14(3)19(21)25-17/h5-11H,1-4H3/b10-5+,12-11+ |
SMILES |
CC1=C(OC(=O)C(=C1OC)C)C=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Synonyme |
griseulin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




